![molecular formula C13H22ClN5 B15113322 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B15113322.png)
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge. The substituents include ethyl, methyl, and isopropyl groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C13H22ClN5 |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-12(11(4)8-16-17)9-14-13-6-7-15-18(13)10(2)3;/h6-8,10,14H,5,9H2,1-4H3;1H |
InChI Key |
MEIQVGIULVYLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions. The reaction is carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrazole ring, followed by functionalization to introduce the ethyl and methyl groups. The final step involves the coupling of the two pyrazole rings via a methylene bridge. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₂₂N₅ (inferred from , which describes a structurally similar compound with a molecular formula of C₁₃H₂₂ClN₅) .
- Molecular Weight : ~283.8 g/mol (based on ).
- Structural Features :
- Two pyrazole rings with varied alkyl substituents (ethyl, methyl, isopropyl).
- Methylene bridge (-CH₂-) linking the pyrazole moieties.
Structural Analogues in Pyrazole Derivatives
Table 1: Substituent Variations and Molecular Data
Key Observations:
Chloro substituents (e.g., in 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine) introduce electron-withdrawing effects, altering electronic properties and reactivity .
Synthesis :
- Alkylation with methyl iodide (CH₃I) and acetylation with acetic anhydride are common steps in pyrazole derivatives (e.g., describes N-methylation of pyrazole amines with CH₃I in acetone) .
- Yields vary significantly: For example, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) was obtained in 46% yield, while N,1,3-trimethyl-1H-pyrazol-5-amine (15) achieved 70% yield .
Comparison with Benzimidazole Derivatives
Benzimidazole derivatives (e.g., B1 and B8 in ) share functional similarities, such as aromatic rings and amine linkages, but differ in core structure:
- Target Compound : Pyrazole-based, with alkyl substituents.
- Benzimidazoles : Fused benzene-imidazole rings, often with methoxy or acetamide groups .
Pharmacological Implications :
- Benzimidazoles (e.g., Abemaciclib in ) are established kinase inhibitors.
Crystallographic and Analytical Tools
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